Chlornaphazine

Vue d'ensemble

Description

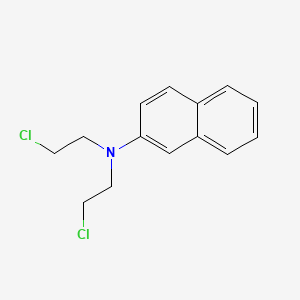

La Chlornaphazine, également connue sous le nom de N, N-Bis(2-chloroéthyl)naphtalène-2-amine, est un dérivé de la moutarde à l'azote de la 2-naphtylamine. Elle a été développée dans les années 1950 pour le traitement de la polycythémie et de la maladie de Hodgkin. en raison de sa forte incidence de cancers de la vessie, son utilisation clinique a été abandonnée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Chlornaphazine est synthétisée par réaction de la 2-naphtylamine avec la 2-chloroéthylamine dans des conditions contrôlées. La réaction implique généralement l'utilisation d'un solvant tel que l'éthanol ou le méthanol, et le processus est mené à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et la pureté du produit. Le produit final est généralement purifié par recristallisation ou distillation .

Analyse Des Réactions Chimiques

Types de réactions : La Chlornaphazine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Les groupes chloroéthyle peuvent être substitués par des nucléophiles tels que les ions hydroxyde ou les amines.

Réactions d'oxydation : La this compound peut être oxydée pour former divers produits d'oxydation.

Réactions de réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différentes formes réduites.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium ou l'ammoniac, et les réactions sont généralement effectuées en solutions aqueuses ou alcooliques.

Réactions d'oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés :

Réactions de substitution : Les produits comprennent les amines ou les alcools substitués.

Réactions d'oxydation : Les produits comprennent divers dérivés oxydés de la this compound.

Réactions de réduction : Les produits comprennent des formes réduites de la this compound avec moins d'atomes de chlore.

4. Applications de la recherche scientifique

La this compound a été utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Comme réactif en synthèse organique et comme composé modèle pour l'étude des moutardes à l'azote.

Biologie : Dans des études d'inhibition de la croissance cellulaire et de mutagenèse.

Médecine : Initialement utilisée pour traiter la polycythémie et la maladie de Hodgkin, bien que son utilisation ait été abandonnée en raison de sa cancérogénicité.

Industrie : Utilisation limitée dans les applications industrielles en raison de sa toxicité et de sa cancérogénicité.

5. Mécanisme d'action

La this compound exerce ses effets par alkylation de l'ADN. Le groupe moutarde à l'azote de la this compound forme des ions aziridinium hautement réactifs, qui peuvent alkyler les bases de l'ADN, conduisant à des réticulations et des cassures de brin. Cela perturbe la réplication et la transcription de l'ADN, inhibant finalement la croissance cellulaire et induisant la mort cellulaire. Les principales cibles moléculaires sont les sites nucléophiles de l'ADN, et les voies impliquées comprennent la réponse aux dommages de l'ADN et les mécanismes de réparation .

Applications De Recherche Scientifique

Historical Context and Medical Applications

Chlornaphazine was introduced in the 1950s as a treatment option for patients with polycythemia vera and Hodgkin's lymphoma. Initial studies indicated that it could effectively alleviate symptoms such as fever, weight loss, and night sweats associated with advanced stages of these diseases. For instance, a study conducted in Denmark reported favorable results in 75% of patients treated with this compound for polycythemia vera . The typical dosage ranged from 100 to 400 mg daily, administered over extended periods .

Despite its initial therapeutic promise, this compound was linked to severe long-term side effects. Notably, it was found to induce bladder cancer in treated patients, leading to its discontinuation as a clinical drug by the early 1960s . The International Agency for Research on Cancer has classified this compound as a human carcinogen due to these findings .

Case Studies and Evidence of Carcinogenicity

Numerous studies have documented the carcinogenic effects of this compound:

- Polycythemia Vera Study : Among 61 patients treated with this compound from 1954 to 1962, eight developed invasive bladder carcinoma by 1974. The incidence was notably higher in those receiving cumulative doses exceeding 200 grams .

- Longitudinal Follow-Up : A follow-up study indicated that bladder cancer could develop 3 to 10 years post-treatment, with a clear dose-response relationship observed. Patients receiving higher cumulative doses exhibited greater risks of developing malignancies .

- Animal Studies : Experimental studies have shown that this compound induces lung tumors in mice and local sarcomas in rats when administered via intraperitoneal and subcutaneous routes respectively . These findings corroborate the compound's potential as a carcinogen.

Summary of Key Findings

| Study | Population | Findings | Implications |

|---|---|---|---|

| Thiede et al., 1964 | Patients with polycythemia vera | 8/61 developed bladder cancer | High risk associated with dosage |

| Schmahl et al., 1977 | Patients treated with this compound | Documented cases of bladder cancer | Evidence supports carcinogenicity |

| IARC Monographs | General population exposure | Classified as a human carcinogen | Significant public health concern |

Mécanisme D'action

Chlornaphazine exerts its effects through alkylation of DNA. The nitrogen mustard group in this compound forms highly reactive aziridinium ions, which can alkylate DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The primary molecular targets are the nucleophilic sites in DNA, and the pathways involved include DNA damage response and repair mechanisms .

Comparaison Avec Des Composés Similaires

La Chlornaphazine est similaire aux autres moutardes à l'azote telles que la méchlorethamine et le chlorambucil. elle est unique en raison de sa structure dérivée de la naphtylamine, qui contribue à ses propriétés chimiques et à ses effets biologiques distincts.

Composés similaires :

Méchlorethamine : Une autre moutarde à l'azote utilisée en chimiothérapie.

Chlorambucil : Une moutarde à l'azote utilisée dans le traitement de la leucémie lymphocytaire chronique.

Melphalan : Une moutarde à l'azote utilisée dans le traitement du myélome multiple.

L'unicité de la this compound réside dans sa structure spécifique et l'activité biologique qui en résulte, ce qui a conduit à son utilisation historique et à sa cessation ultérieure en raison de sa cancérogénicité.

Activité Biologique

Chlornaphazine, chemically known as N,N-bis(2-chloroethyl)-2-naphthylamine, is a nitrogen mustard derivative that has been primarily utilized in the treatment of hematological malignancies such as Hodgkin's lymphoma and polycythemia vera. Its mechanism of action is primarily through alkylation of DNA, which leads to cytotoxic effects in rapidly dividing cancer cells.

This compound acts as a bifunctional alkylating agent , meaning it can form covalent bonds with DNA at two distinct sites. This property allows it to create intra- and interstrand cross-links in DNA, which disrupts essential cellular processes such as:

- DNA replication

- RNA synthesis

- Protein synthesis

These disruptions ultimately lead to programmed cell death (apoptosis) in cancer cells, which are particularly vulnerable due to their rapid proliferation and limited capacity for DNA repair .

Reactivity with DNA

The preferred site for this compound's alkylation is the N7 position of guanine bases due to its nucleophilicity. The reaction mechanism involves two successive reactions where the chloroethyl groups are displaced, forming an aziridinium ion that subsequently reacts with nucleophilic sites on DNA .

Metabolism and Toxicity

Upon administration, this compound is metabolized into 2-naphthylamine, which can undergo further biotransformation leading to potentially carcinogenic metabolites. Studies have shown that 2-naphthylamine is associated with an increased risk of bladder cancer due to its activation in the liver and urinary bladder .

Case Studies and Research Findings

- Chromosomal Aberrations : Research has indicated that this compound induces chromosomal aberrations in Chinese hamster lung cells and micronuclei formation in mouse bone marrow cells .

- Mutagenicity : It has been shown to be mutagenic in Salmonella typhimurium, indicating its potential to cause genetic damage .

- Carcinogenic Potential : In animal studies, this compound has been linked to the development of tumors, including lung tumors in mice and local sarcomas in rats . The International Agency for Research on Cancer (IARC) has classified 2-naphthylamine as a Group 1 carcinogen based on sufficient evidence of carcinogenicity in humans .

Summary of Biological Effects

| Effect | Description |

|---|---|

| Alkylation of DNA | Forms intra- and interstrand cross-links, disrupting replication and transcription. |

| Mutagenicity | Induces mutations in various model organisms (e.g., bacteria, yeast). |

| Cytotoxicity | Causes apoptosis in rapidly dividing cells, particularly cancer cells. |

| Carcinogenicity | Associated with increased incidence of bladder cancer; metabolite 2-naphthylamine is a known carcinogen. |

Propriétés

Key on ui mechanism of action |

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY. |

|---|---|

Numéro CAS |

494-03-1 |

Formule moléculaire |

C14H15Cl2N |

Poids moléculaire |

268.2 g/mol |

Nom IUPAC |

N,N-bis(2-chloroethyl)naphthalen-2-amine |

InChI |

InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

Clé InChI |

XCDXSSFOJZZGQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

Apparence |

Solid powder |

Point d'ébullition |

410 °F at 760 mmHg (NTP, 1992) 210 °C @ 5 MM HG |

Color/Form |

PLATELETS FROM PETROLEUM ETHER |

melting_point |

129 to 133 °F (NTP, 1992) 54-56 °C |

Key on ui other cas no. |

494-03-1 |

Description physique |

Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

less than 1 mg/mL at 72 °F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |

Pression de vapeur |

2X10-6 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.